

# Carbaryl-d7 supplier and purchasing information

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## Compound of Interest

Compound Name: Carbaryl-d7

Cat. No.: B562851

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## Carbaryl-d7: A Technical Guide for Researchers

This technical guide provides an in-depth overview of **Carbaryl-d7**, a deuterated internal standard for the quantification of the insecticide carbaryl. It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based analytical techniques. This document covers supplier and purchasing information, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a depiction of the toxicological pathway of carbaryl.

## Supplier and Purchasing Information

**Carbaryl-d7** is available from several chemical suppliers. The following table summarizes key quantitative data and purchasing information from a selection of vendors. Please note that availability and pricing are subject to change and should be confirmed with the respective supplier.

Supplier	Catalog Number	Purity	Isotopic Purity	Available Quantity	Form	CAS Number
Cayman Chemical	24140	-	≥99% deuterated forms (d1-d7)[1]	1 mg, 5 mg	Solid	362049-56-7[1]
Achemtek	MSK20279	99+%	-	-	Solid	362049-56-7[2]
Ibis Scientific	31985	-	-	1 mL/ampul	100 µg/mL in acetonitrile	-
CP Lab Safety	-	-	99%+ deuterated forms (d1-d7)[3]	1 mg	Solid	362049-56-7[3]
Da Vinci Laboratory Solutions	687088	-	-	50 mg	Solid	362049-56-7[4]
Santa Cruz Biotechnology	sc-211113	-	-	-	Solid	362049-56-7[5]

## Experimental Protocol: Quantification of Carbaryl in Biological Matrices using LC-MS/MS with Carbaryl-d7 Internal Standard

This protocol outlines a general procedure for the extraction and quantification of carbaryl from a biological matrix (e.g., plasma, tissue homogenate) using **Carbaryl-d7** as an internal standard. This method is based on common practices in bioanalytical chemistry for pesticide residue analysis.

### Materials and Reagents

- Carbaryl analytical standard
- **Carbaryl-d7** internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Vortex mixer
- Centrifuge
- LC-MS/MS system with a C18 reversed-phase column

## Sample Preparation and Extraction

- **Sample Spiking:** To 100  $\mu$ L of the biological matrix, add a known concentration of **Carbaryl-d7** internal standard solution.
- **Protein Precipitation:** Add 300  $\mu$ L of ice-cold acetonitrile to the sample to precipitate proteins.
- **Vortex and Centrifuge:** Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- **Solid-Phase Extraction (SPE) (Optional Cleanup):**
  - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
  - Load the supernatant from the previous step onto the conditioned SPE cartridge.
  - Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
  - Elute the analyte and internal standard with 1 mL of acetonitrile.

- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition.

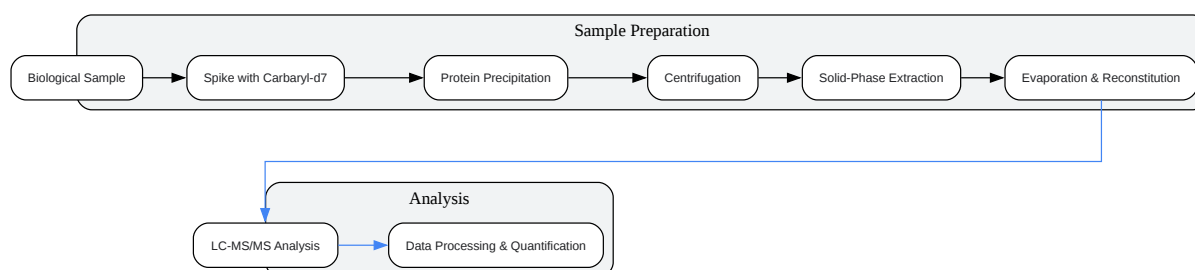
## LC-MS/MS Analysis

- Liquid Chromatography (LC):
  - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  - Mobile Phase A: 0.1% Formic acid in water.
  - Mobile Phase B: 0.1% Formic acid in acetonitrile.
  - Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5 µL.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), Positive.
  - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both carbaryl and **Carbaryl-d7**. The exact m/z values should be optimized on the specific instrument.
    - Carbaryl: e.g., Q1: 202.1 m/z -> Q3: 145.1 m/z
    - **Carbaryl-d7**: e.g., Q1: 209.1 m/z -> Q3: 152.1 m/z
  - Data Analysis: Quantify carbaryl by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of carbaryl and a constant concentration of **Carbaryl-d7**.

## Visualizations

## Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of carbaryl using a deuterated internal standard.

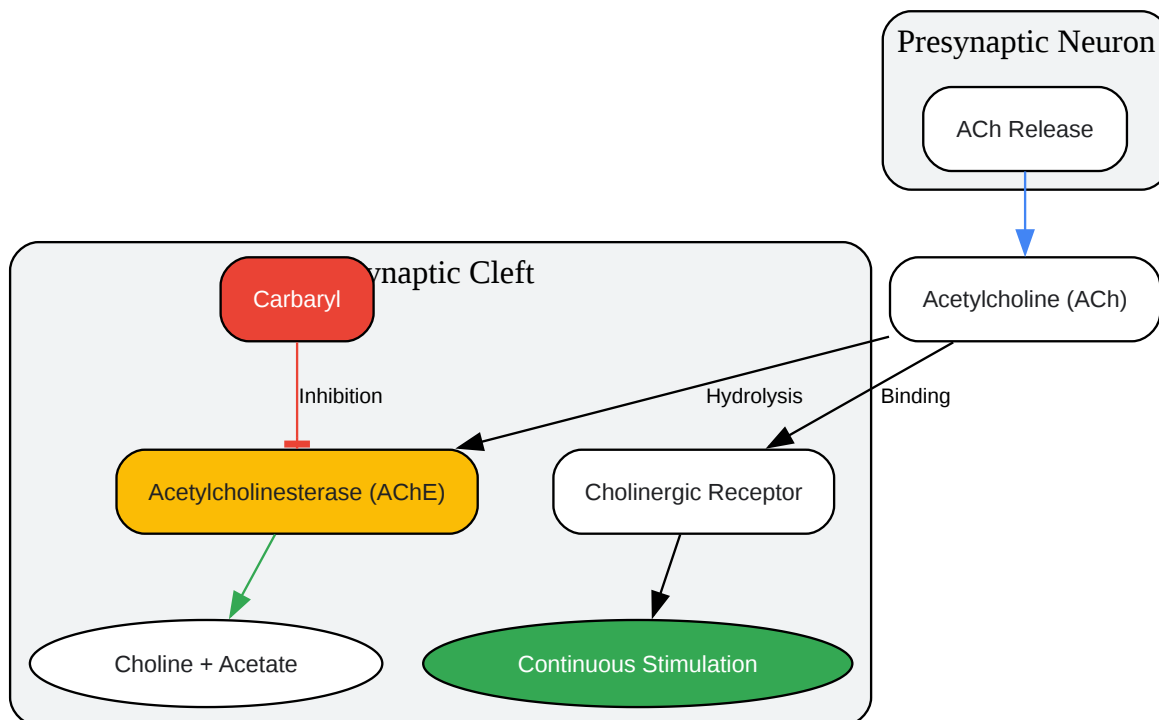


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Caption: Experimental workflow for Carbaryl quantification.

## Signaling Pathway of Carbaryl Toxicity

Carbaryl's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh).[6][7] This inhibition leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[4][7]



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Caption: Carbaryl's inhibition of Acetylcholinesterase.

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- To cite this document: BenchChem. [Carbaryl-d7 supplier and purchasing information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562851#carbaryl-d7-supplier-and-purchasing-information]

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